N-[(4-methylphenyl)methyl]-7H-purin-6-amine
Description
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-9-2-4-10(5-3-9)6-14-12-11-13(16-7-15-11)18-8-17-12/h2-5,7-8H,6H2,1H3,(H2,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGDZGJILJKQJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC=NC3=C2NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357341 | |
| Record name | N-[(4-methylphenyl)methyl]-7H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75737-43-8 | |
| Record name | N-[(4-methylphenyl)methyl]-7H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of 6-Chloropurine with 4-Methylbenzylamine
The most widely reported method involves the reaction of 6-chloropurine with 4-methylbenzylamine under basic conditions. The chlorine atom at the C6 position of purine acts as a leaving group, enabling nucleophilic attack by the primary amine.
Procedure:
-
Reagent Preparation: 6-Chloropurine (1.0 equiv) and 4-methylbenzylamine (1.2 equiv) are dissolved in anhydrous dimethylformamide (DMF) under nitrogen.
-
Catalyst Addition: Triethylamine (2.0 equiv) is added to deprotonate the amine and enhance nucleophilicity.
-
Reaction Conditions: The mixture is heated to 80–90°C for 8–12 hours, monitored by thin-layer chromatography (TLC).
-
Workup: The crude product is diluted with ice-cold water, precipitating the product, which is filtered and washed with ethanol.
-
Purification: Recrystallization from ethanol/water (3:1) yields pure this compound (65–72% yield).
Key Parameters:
-
Solvent: Polar aprotic solvents (DMF, DMSO) improve reaction kinetics by stabilizing intermediates.
-
Temperature: Elevated temperatures (>80°C) reduce reaction time but risk decomposition beyond 100°C.
Alternative Synthetic Routes
Reductive Amination of 6-Aminopurine
A less common approach involves reductive amination between 6-aminopurine and 4-methylbenzaldehyde. This method avoids halogenated precursors but requires stringent conditions.
Procedure:
-
Imine Formation: 6-Aminopurine reacts with 4-methylbenzaldehyde in methanol at 50°C for 4 hours.
-
Reduction: Sodium cyanoborohydride (NaBH3CN) is added gradually at 0°C, and the mixture is stirred for 24 hours.
-
Isolation: The product is extracted with dichloromethane and purified via silica gel chromatography (eluent: ethyl acetate/hexane), yielding 58–63%.
Limitations:
-
Lower yields compared to nucleophilic substitution.
-
Requires handling of toxic cyanoborohydride reagents.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Industrial protocols prioritize efficiency through continuous flow systems, which enhance heat transfer and reduce reaction times.
Setup:
-
Microreactor: A tubular reactor (inner diameter 1 mm) maintains precise temperature control (85°C).
-
Feed Streams:
-
Stream 1: 6-Chloropurine (0.5 M in DMF).
-
Stream 2: 4-Methylbenzylamine (0.6 M in DMF) with triethylamine (1.0 M).
-
-
Residence Time: 30 minutes.
-
Output: Crude product is continuously precipitated and filtered, achieving 85% yield with >98% purity.
Advantages:
-
Reduced solvent waste.
-
Scalable to kilogram-scale production.
Optimization Strategies for Yield and Purity
Solvent Screening
Solvent polarity directly impacts reaction efficiency:
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 72 | 97 |
| DMSO | 46.7 | 68 | 96 |
| Acetonitrile | 37.5 | 54 | 89 |
Catalytic Additives
Adding 4-dimethylaminopyridine (DMAP, 10 mol%) increases yield to 78% by accelerating amine activation.
Analytical Characterization of Synthetic Products
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]-7H-purin-6-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the purine ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases like potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated derivatives of the compound.
Scientific Research Applications
N-[(4-methylphenyl)methyl]-7H-purin-6-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with nucleic acids.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the field of oncology.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares N-[(4-methylphenyl)methyl]-7H-purin-6-amine with structurally related purine derivatives:
Biological Activity
N-[(4-methylphenyl)methyl]-7H-purin-6-amine, also known as 6-[(4-methylphenyl)methyl]purin-7-amine, is a purine derivative that has garnered attention for its potential biological activities. This compound's unique structural features, including a purine core and a 4-methylphenyl substituent, suggest significant interactions with biological targets, particularly in the realms of oncology and molecular biology.
Chemical Structure and Properties
The molecular formula of this compound is C13H13N5, with a molar mass of approximately 225.26 g/mol. Its structure is characterized by:
- Purine Core : A bicyclic structure consisting of fused imidazole and pyrimidine rings.
- Substituents : The presence of a methyl group on the phenyl ring enhances lipophilicity and may influence binding properties to biological targets.
This compound exhibits its biological activity primarily through interactions with specific molecular targets, such as enzymes and receptors. The compound's mechanism of action may involve:
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in cell signaling pathways, which is crucial in cancer therapeutics.
- Nucleic Acid Interaction : It may interact with nucleic acids, influencing processes such as transcription and replication.
Anticancer Activity
Research indicates that this compound demonstrates potential anticancer properties. Studies have shown that it can inhibit the activity of kinases associated with various cancers:
| Target Kinase | IC50 (nM) | Cell Line Tested | Selectivity |
|---|---|---|---|
| SRC | 52 | K562 | High |
| ABL1 | 25 | Ba/F3 BCR-ABL WT | High |
These findings suggest that the compound could be a candidate for further development in targeted cancer therapies.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Bacillus subtilis | 12 |
These results highlight the compound's potential as an antibacterial agent.
Case Studies and Research Findings
- Study on Kinase Inhibition : A study conducted by Wang et al. utilized molecular docking simulations to explore the binding affinity of this compound to various kinases. The results indicated strong interactions with the ATP-binding pocket, leading to effective inhibition of kinase activity in vitro .
- Antimicrobial Efficacy : Another research project evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections .
- Pharmacokinetic Profile : Preliminary studies on the pharmacokinetics of this compound indicated favorable absorption and metabolism characteristics, making it a suitable candidate for oral administration in therapeutic settings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
